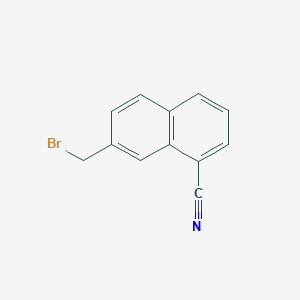

7-(Bromomethyl)-1-naphthonitrile

Description

Significance of Naphthonitrile Derivatives in Organic Chemistry

Naphthonitrile derivatives, characterized by the presence of a cyano group on a naphthalene (B1677914) ring, are a significant class of compounds in organic chemistry. ontosight.ai The naphthalene moiety itself is a fundamental building block for many dyes, pigments, and fluorescent probes due to its extended π-conjugated system. The incorporation of a nitrile group further enhances the utility of the naphthalene core.

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities. ontosight.ai For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, which is a common isostere for a carboxylic acid in medicinal chemistry. This chemical versatility makes naphthonitrile derivatives valuable precursors for the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials with specific optical and electronic properties. nih.gov

Recent research has highlighted innovative methods for synthesizing substituted naphthalene derivatives. For example, a nitrogen-to-carbon single-atom transmutation in isoquinolines, inspired by the Wittig reaction, provides a convenient route to access a variety of substituted naphthalenes. nih.gov This method underscores the ongoing efforts to develop efficient and regioselective syntheses of polysubstituted naphthalenes for various applications. nih.gov

The Role of Bromomethyl Functionality in Synthetic Strategies

The bromomethyl group (-CH2Br) is a highly reactive and synthetically useful functional group in organic chemistry. Its utility stems from the lability of the carbon-bromine bond, which makes the methylene (B1212753) carbon an excellent electrophilic site for nucleophilic attack. This reactivity allows for the facile introduction of a wide array of substituents onto a molecule.

In synthetic strategies, the bromomethyl group is frequently employed in:

Nucleophilic Substitution Reactions: It readily reacts with a variety of nucleophiles, such as amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. nih.gov This is a fundamental transformation for building molecular complexity.

Williamson Ether Synthesis: The reaction of a bromomethyl-containing compound with an alkoxide or phenoxide is a classic method for the formation of ethers.

Gabriel Synthesis: This method utilizes the reaction of a bromomethyl derivative with potassium phthalimide (B116566) to synthesize primary amines.

Cross-Coupling Reactions: The bromomethyl group can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form new carbon-carbon bonds. nih.gov This is particularly useful for creating biaryl structures or connecting different molecular fragments.

The presence of the bromomethyl group in a molecule like 7-(bromomethyl)-1-naphthonitrile provides a reactive handle for its covalent attachment to other molecules or materials. sigmaaldrich.com This is a key strategy in the development of functional materials, chemical probes, and for the modification of biological targets. sigmaaldrich.com

Overview of Research Landscape for 7-(Bromomethyl)-1-naphthonitrile and Related Naphthylmethyl Bromides

Research involving 7-(bromomethyl)-1-naphthonitrile and its isomers, such as 1-(bromomethyl)naphthalene, spans various fields, from fundamental organic synthesis to the development of advanced materials. These compounds are frequently utilized as key intermediates in multi-step synthetic sequences.

For instance, a synthetic platform has been developed that utilizes a C-7 bromomethyl substituted scaffold to create a library of analogues with diverse C-7 substituents. nih.gov This strategy involves straightforward substitution reactions to introduce amines and ethers, as well as more complex transformations like Suzuki-Miyaura couplings for the formation of carbon-carbon bonds. nih.gov This highlights the versatility of the bromomethyl group in generating molecular diversity.

The related compound, 1-(bromomethyl)naphthalene, is a commercially available reagent that has been used in a variety of research applications. nih.govscbt.combldpharm.comtcichemicals.comtcichemicals.com Its properties and reactions are well-documented, providing a foundation for understanding the reactivity of other naphthylmethyl bromides.

The research landscape for these compounds is characterized by their use as building blocks. The combination of the naphthalene core with a reactive bromomethyl linker allows for the construction of molecules with tailored properties for applications in areas such as:

Materials Science: As building blocks for polymers, liquid crystals, and organic semiconductors. tcichemicals.com

Medicinal Chemistry: As scaffolds for the synthesis of potential therapeutic agents.

Chemical Biology: For the development of fluorescent probes and labeling agents.

Structure

3D Structure

Properties

IUPAC Name |

7-(bromomethyl)naphthalene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN/c13-7-9-4-5-10-2-1-3-11(8-14)12(10)6-9/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRTYNLNEWSWRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CBr)C(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 7 Bromomethyl 1 Naphthonitrile

Reactions Involving the Bromomethyl Group

The primary site of reactivity in 7-(Bromomethyl)-1-naphthonitrile is the C-Br bond of the bromomethyl group. This bond is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

Nucleophilic substitution reactions are anticipated to be the principal pathway for the derivatization of 7-(Bromomethyl)-1-naphthonitrile. In these reactions, a nucleophile replaces the bromide ion. The specific mechanism (SN1, SN2, or SN2') would depend on the reaction conditions, the nature of the nucleophile, and the solvent.

The benzylic-type carbocation that would be formed by the departure of the bromide ion is stabilized by the aromatic naphthalene (B1677914) ring system. This stabilization would favor an SN1 mechanism under appropriate conditions (e.g., with a weak nucleophile in a polar protic solvent). Conversely, a strong nucleophile would likely favor an SN2 mechanism, involving a backside attack on the electrophilic carbon. An SN2' mechanism, involving attack at the aromatic ring, is less likely but cannot be entirely ruled out without experimental evidence.

Reactions with oxygen nucleophiles such as water, alcohols, and carboxylates would be expected to yield the corresponding alcohols, ethers, and esters.

Hypothetical Reaction Data with Oxygen Nucleophiles:

| Nucleophile | Expected Product | Plausible Conditions |

| H₂O | (7-Cyano-1-naphthyl)methanol | Hydrolysis in aqueous acetone |

| CH₃OH | 7-(Methoxymethyl)-1-naphthonitrile | Reaction with sodium methoxide (B1231860) in methanol |

| CH₃COO⁻ | (7-Cyano-1-naphthyl)methyl acetate (B1210297) | Reaction with sodium acetate in acetic acid |

Nitrogen-based nucleophiles, including ammonia (B1221849), primary and secondary amines, and azides, would be predicted to form the corresponding amines and azides.

Hypothetical Reaction Data with Nitrogen Nucleophiles:

| Nucleophile | Expected Product | Plausible Conditions |

| NH₃ | (7-Cyano-1-naphthyl)methanamine | Reaction with excess ammonia in a polar solvent |

| (CH₃)₂NH | N,N-Dimethyl-1-(7-cyano-1-naphthyl)methanamine | Reaction with dimethylamine (B145610) in THF |

| N₃⁻ | 7-(Azidomethyl)-1-naphthonitrile | Reaction with sodium azide (B81097) in DMF |

Sulfur and selenium nucleophiles are generally excellent nucleophiles and would react readily with 7-(Bromomethyl)-1-naphthonitrile to form thiols, thioethers, and their selenium analogs.

Hypothetical Reaction Data with Sulfur and Selenium Nucleophiles:

| Nucleophile | Expected Product | Plausible Conditions |

| SH⁻ | (7-Cyano-1-naphthyl)methanethiol | Reaction with sodium hydrosulfide |

| C₆H₅S⁻ | 7-((Phenylthio)methyl)-1-naphthonitrile | Reaction with sodium thiophenoxide in ethanol |

| C₆H₅Se⁻ | 7-((Phenylselanyl)methyl)-1-naphthonitrile | Reaction with sodium phenylselenide in THF |

Carbon nucleophiles, such as cyanide and enolates, would allow for the extension of the carbon chain.

Hypothetical Reaction Data with Carbon Nucleophiles:

| Nucleophile | Expected Product | Plausible Conditions |

| CN⁻ | 2-(7-Cyano-1-naphthyl)acetonitrile | Reaction with sodium cyanide in DMSO |

| CH₃COCH₂⁻ | 3-(7-Cyano-1-naphthyl)acetone | Reaction with the enolate of acetone |

Elimination Reactions

In the presence of a strong, sterically hindered base, 7-(Bromomethyl)-1-naphthonitrile could potentially undergo an E2 elimination reaction to form a methylene-naphthalene derivative. However, due to the stability of the resulting exocyclic double bond and the propensity for substitution reactions, this pathway is generally less favored for benzylic-type halides unless forcing conditions are employed. An E1 elimination could also occur in competition with the SN1 pathway, particularly at higher temperatures.

Organometallic Reactions (e.g., Grignard, Suzuki, Stille Coupling Precursors)

The presence of a bromomethyl group makes 7-(bromomethyl)-1-naphthonitrile a valuable precursor for various organometallic reactions. This functionality allows for the formation of a nucleophilic carbon center or serves as an electrophilic partner in cross-coupling reactions.

Grignard Reagent Formation

The compound is expected to react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent. wikipedia.orgresearchgate.net This reaction involves the insertion of magnesium into the carbon-bromine bond.

Reaction: 7-(Bromomethyl)-1-naphthonitrile + Mg → (7-(cyano)-1-naphthalenyl)methylmagnesium bromide

However, the formation and subsequent use of this Grignard reagent are complicated by the presence of the electrophilic nitrile group within the same molecule. The newly formed nucleophilic Grignard carbon could potentially attack the nitrile carbon of another molecule, leading to polymerization or other side reactions. libretexts.org Intramolecular reactions are also a possibility, although less likely due to the formation of a strained ring. Therefore, careful control of reaction conditions would be crucial.

Suzuki and Stille Coupling Reactions

The bromomethyl group serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings. nih.govnih.gov These reactions are powerful methods for forming new carbon-carbon bonds.

In a Suzuki coupling , the bromomethyl group would react with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This would replace the bromine atom with the organic group from the boron reagent.

In a Stille coupling , the reaction involves an organotin compound (stannane) and a palladium catalyst. wikipedia.orgorganic-chemistry.org The reaction is known for its tolerance of a wide variety of functional groups, which would be advantageous given the presence of the nitrile. nih.govlibretexts.org

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the bromomethyl group.

Transmetalation: The organic group is transferred from the boron (Suzuki) or tin (Stille) reagent to the palladium center. wikipedia.orglibretexts.org

Reductive Elimination: The newly formed carbon-carbon bond is created as the product is released, and the palladium(0) catalyst is regenerated.

The table below outlines potential products from these coupling reactions.

| Reaction Type | Coupling Partner (R-M) | Catalyst/Base | Predicted Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 7-(Benzyl)-1-naphthonitrile |

| Suzuki Coupling | Vinylboronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 7-(Allyl)-1-naphthonitrile |

| Stille Coupling | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 7-(Benzyl)-1-naphthonitrile |

| Stille Coupling | Tributyl(vinyl)stannane | Pd₂(dba)₃ / P(o-tol)₃ | 7-(Allyl)-1-naphthonitrile |

Transformations of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can be converted into several other important chemical moieties, including carboxylic acids, amides, amines, and aldehydes.

The nitrile group can be hydrolyzed under either acidic or basic conditions. The reaction typically proceeds via an amide intermediate. organic-chemistry.orgmdpi.com

Acid-catalyzed hydrolysis: Treatment with aqueous acid (e.g., H₂SO₄, HCl) and heat would first protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. This leads to the formation of 7-(bromomethyl)-1-naphthamide. Further hydrolysis of the amide under the reaction conditions would yield 7-(bromomethyl)naphthalene-1-carboxylic acid. libretexts.org

Base-catalyzed hydrolysis: Reaction with a strong base like aqueous sodium hydroxide (B78521), followed by an acidic workup, would also convert the nitrile to the carboxylic acid. The hydroxide ion directly attacks the electrophilic nitrile carbon.

A significant challenge in these transformations is the potential for the competing hydrolysis of the bromomethyl group to a hydroxymethyl group (-CH₂OH) under the reaction conditions. researchgate.net

| Reaction | Reagents | Intermediate Product | Final Product |

| Acid Hydrolysis | H₃O⁺, Δ | 7-(Bromomethyl)-1-naphthamide | 7-(Bromomethyl)naphthalene-1-carboxylic acid |

| Base Hydrolysis | 1. NaOH, H₂O, Δ; 2. H₃O⁺ | 7-(Bromomethyl)-1-naphthamide | 7-(Bromomethyl)naphthalene-1-carboxylic acid |

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. libretexts.orgorganic-chemistry.org This reaction involves the addition of two hydride equivalents. However, LiAlH₄ would also readily reduce the bromomethyl group to a methyl group. A potential product could be 7-methylnaphthalene-1-methanamine. Catalytic hydrogenation (e.g., H₂ with a Raney nickel or palladium catalyst) could also be employed, though this might also affect the C-Br bond.

Reduction to Aldehydes: A partial reduction to an aldehyde can be achieved using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. libretexts.orgresearchgate.net DIBAL-H adds one hydride equivalent to the nitrile, forming an imine-metal complex. Upon aqueous workup, this complex hydrolyzes to yield the aldehyde, 7-(bromomethyl)-1-naphthaldehyde. researchgate.net This method is often effective at preventing over-reduction to the amine. organic-chemistry.org

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. A prominent example is the reaction with azide ions to form tetrazoles. nih.gov

Formation of Tetrazoles: Reacting 7-(bromomethyl)-1-naphthonitrile with sodium azide (NaN₃), often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) or an ammonium (B1175870) salt like triethylammonium (B8662869) chloride, would likely yield the corresponding tetrazole: 5-(7-(bromomethyl)naphthalen-1-yl)-1H-tetrazole. This reaction transforms the three nitrogen atoms of the azide and the C≡N unit of the nitrile into a five-membered aromatic tetrazole ring.

Reactivity of the Naphthalene Core

The naphthalene ring system is more reactive towards electrophilic aromatic substitution (EAS) than benzene. libretexts.org The position of substitution on the 7-(bromomethyl)-1-naphthonitrile core is directed by the electronic effects of the existing substituents.

Nitrile Group (-CN): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature through both induction and resonance. Relative to its position at C1, it directs incoming electrophiles to positions C3, C6, and C8.

Bromomethyl Group (-CH₂Br): This group is weakly deactivating due to the inductive effect of the bromine atom, but it is considered an ortho-, para-director. Relative to its position at C7, it directs incoming electrophiles to positions C5 and C8.

Predicting the major product can be complex:

Position 8: This position is para to the bromomethyl group and meta to the nitrile group. This alignment of directing effects, combined with it being an α-position, makes it a highly probable site for electrophilic attack.

Position 5: This position is ortho to the bromomethyl group and an α-position. It is another likely candidate for substitution.

Position 4: This is an activated α-position that is relatively remote from both groups, making it another possible site.

Substitution is least likely at positions C2 and C3, which are deactivated by the adjacent C1-nitrile group. A summary of predicted major products for common EAS reactions is presented below.

| EAS Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 8-Nitro-7-(bromomethyl)-1-naphthonitrile |

| Halogenation | Br₂, FeBr₃ | 8-Bromo-7-(bromomethyl)-1-naphthonitrile |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 8-Acetyl-7-(bromomethyl)-1-naphthonitrile |

7 Bromomethyl 1 Naphthonitrile As a Strategic Precursor in Advanced Organic Synthesis

Construction of Heterocyclic Systems

The dual functionality of 7-(Bromomethyl)-1-naphthonitrile is particularly advantageous for the synthesis of heterocyclic compounds. The bromomethyl group can readily react with heteroatom nucleophiles (N, S, Se, O) to form a key carbon-heteroatom bond, while the nitrile group can participate in subsequent intramolecular cyclization reactions, often acting as an electrophilic center or being converted into a nucleophilic group to facilitate ring closure.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and precursors like 7-(Bromomethyl)-1-naphthonitrile are instrumental in this field. pitt.edunih.govrsc.org The bromomethyl group is an excellent electrophile for the N-alkylation of heterocyclic amines. For instance, in the synthesis of substituted pyrrolo[2,3-d]pyrimidines, a class of compounds known for their activity as Janus Kinase (JAK) inhibitors, a common strategy involves the alkylation of a nitrogen atom on the pyrimidine (B1678525) ring. google.comgoogle.com

A plausible synthetic route would involve the reaction of 7-(Bromomethyl)-1-naphthonitrile with a suitable amine-substituted pyrimidine derivative. The initial step is the nucleophilic substitution of the bromide by a nitrogen atom of the pyrimidine precursor. The appended naphthonitrile moiety can then be subjected to cyclization conditions. For example, reduction of the nitrile to an aminomethyl group followed by intramolecular condensation can lead to the formation of a new fused ring system. Alternatively, acidic or basic hydrolysis of the nitrile to a carboxylic acid or amide, followed by condensation, provides another pathway to complex nitrogen heterocycles. chemicalbook.com Diphenylsulfonium triflates have also been utilized as effective reagents for creating nitrogen-containing heterocycles through reactions with nitrogen nucleophiles. clockss.org

Table 1: Representative Reaction for N-Alkylation

| Reactant A | Reactant B | Base | Solvent | Product Type | Representative Yield |

|---|---|---|---|---|---|

| 7-(Bromomethyl)-1-naphthonitrile | 4-Amino-2-chloropyrimidine | K₂CO₃ | DMF | N-alkylated pyrimidine | 70-90% |

Note: Yields are representative for this type of transformation and may vary based on specific substrates and conditions.

The reactivity of the bromomethyl group extends to sulfur and selenium nucleophiles, enabling the construction of heterocycles containing these heavier chalcogens. organic-chemistry.orgnih.gov These compounds are of significant interest due to their unique biological activities and material properties. nih.govresearchgate.netutexas.edu

For the synthesis of 1,3-selenazoles, a common method involves the Hantzsch-type condensation of a selenoamide with an α-halocarbonyl compound. mdpi.comnih.gov While 7-(Bromomethyl)-1-naphthonitrile is not a carbonyl compound, its reactive benzylic bromide can alkylate the selenium atom of a selenoamide. The resulting intermediate possesses an electrophilic nitrile group and a nucleophilic nitrogen, setting the stage for an intramolecular cyclization to form a five-membered selenazole ring fused or linked to the naphthalene (B1677914) core. The use of elemental selenium is also a key strategy in forming various selenaheterocycles. dntb.gov.uanih.gov Similar strategies apply to sulfur-containing heterocycles, where thiourea (B124793) or thioamides can serve as the sulfur-donating nucleophile. researchgate.netarkat-usa.org

Table 2: General Synthesis of 2-Amino-1,3-selenazoles

| Step | Reagents | Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Alkylation | 7-(Bromomethyl)-1-naphthonitrile, Selenourea | Ethanol, Reflux | Se-(7-cyano-1-naphthylmethyl)isoselenouronium bromide |

| 2. Cyclization | Base (e.g., NaHCO₃) | Heat | 2-Amino-4-(7-cyano-1-naphthyl)-1,3-selenazole |

Recent studies have highlighted various synthetic approaches to 1,3-selenazole (B15495438) derivatives, emphasizing their potential biological activity. researchgate.netresearchgate.net One-pot syntheses of 1,3,4-selenadiazoles have also been developed using elemental selenium. nih.gov

The synthesis of oxygen-containing heterocycles, such as furans, pyrans, and their benzo-fused analogs, can also be achieved using 7-(Bromomethyl)-1-naphthonitrile as a precursor. nih.govnih.govmdpi.comresearchgate.net The general strategy involves an initial O-alkylation of a hydroxyl group by the bromomethyl moiety to form an ether linkage.

For example, reaction with a phenol (B47542) derivative that contains a second ortho-functional group (e.g., an aldehyde or ketone) can lead to a precursor primed for intramolecular cyclization. A subsequent reaction, such as a Wittig reaction or aldol (B89426) condensation involving the newly introduced side chain and the ortho group, can close the ring to form a benzofuran (B130515) or benzopyran system. The nitrile group on the naphthalene core can be retained or transformed in a later step to further elaborate the molecule. The biosynthesis of oxygen heterocycles often involves nucleophilic addition of a hydroxyl group to electrophiles like epoxides or carbonyls. nih.govresearchgate.net

Preparation of Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems

7-(Bromomethyl)-1-naphthonitrile serves as a valuable building block for extending aromatic systems to create complex Polycyclic Aromatic Hydrocarbons (PAHs). cdc.gov PAHs are of interest in materials science for their unique photophysical and electronic properties. The bromomethyl group is a key handle for building the carbon framework necessary for subsequent cyclization.

One established method for forming new aromatic rings is the Mallory reaction, which involves the photochemical cyclization of a stilbene-like precursor. 7-(Bromomethyl)-1-naphthonitrile can be converted into a phosphonium (B103445) salt and used in a Wittig reaction with an aromatic aldehyde to generate the required stilbene (B7821643) derivative. Subsequent irradiation with UV light induces an intramolecular cyclodehydrogenation to form a new six-membered aromatic ring, thus extending the polycyclic system. Other strategies include using the bromomethyl group in Suzuki or Stille coupling reactions (after conversion to a boronic ester or stannane) to link aromatic units, followed by acid-catalyzed cycloaromatization. nih.govrsc.org

Design and Synthesis of Macrocyclic and Supramolecular Structures

Macrocycles are large ring structures that are important in host-guest chemistry and as biomimetic models. frontiersin.org The defined geometry and bifunctionality of 7-(Bromomethyl)-1-naphthonitrile make it an excellent candidate for constructing rigid, shape-persistent macrocycles. rsc.orgnih.gov

A typical approach involves a high-dilution reaction between two equivalents of 7-(Bromomethyl)-1-naphthonitrile and a long, flexible di-nucleophile, such as a diamine or a diol. The nucleophilic groups at each end of the linker displace the bromide ions on two separate naphthalene units, forming a large, open-chain intermediate. The terminal nitrile groups can then be used to close the macrocycle. For example, catalytic hydrogenation could reduce the nitriles to primary amines, which could then be condensed with a dialdehyde (B1249045) in a final ring-closing step. Such macrocycles, incorporating the rigid naphthalene spacer, can form well-defined cavities capable of binding specific guest molecules. nih.gov

Stereocontrolled Synthesis of Chiral Derivatives

Introducing chirality into a molecule in a controlled manner is a central goal of modern organic synthesis. benthambooks.com 7-(Bromomethyl)-1-naphthonitrile can be used in stereocontrolled reactions to produce chiral derivatives. researchgate.netrsc.org

The most direct method involves the nucleophilic substitution of the bromide with a chiral, non-racemic nucleophile. For instance, reacting 7-(Bromomethyl)-1-naphthonitrile with a chiral alcohol or amine in an Sₙ2 reaction will generate a new stereocenter if the product is prochiral, or simply a chiral molecule if the nucleophile itself is chiral. The stereochemical outcome is directly controlled by the stereochemistry of the starting nucleophile.

Another approach involves modifying the nitrile group. For example, a stereoselective reduction of the nitrile using a chiral reducing agent could yield a chiral primary amine. Alternatively, the naphthalene ring itself can be engaged in asymmetric catalysis, such as a chiral ligand-metal complex promoting an enantioselective hydrogenation or cyclization reaction on a derivative of the parent molecule.

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| 7-(Bromomethyl)-1-naphthonitrile |

| Pyrrolo[2,3-d]pyrimidines |

| 1,3-Selenazoles |

| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine |

| Diphenylsulfonium triflates |

| Selenoamide |

| Selenourea |

| Thiourea |

| Thioamide |

| 1,3,4-selenadiazoles |

| Furan |

| Pyran |

| Benzofuran |

| Benzopyran |

| Polycyclic Aromatic Hydrocarbons (PAHs) |

| Stilbene |

| Phosphonium salt |

| Boronic ester |

| Stannane |

| Diamine |

| Diol |

Applications of 7 Bromomethyl 1 Naphthonitrile in Advanced Materials Science Research

Precursor for Optoelectronic Materials (e.g., OLED components, organic semiconductors)

The development of organic light-emitting diodes (OLEDs) and organic semiconductors is a cornerstone of modern electronics, offering advantages such as flexibility, low cost, and tunability of properties. The performance of these devices is intrinsically linked to the molecular design of the organic materials used. While direct research on 7-(Bromomethyl)-1-naphthonitrile in this context is limited in publicly available literature, its structural motifs are found in compounds utilized as building blocks for organic semiconductors.

The naphthalene (B1677914) core provides a rigid, planar structure that can facilitate π-π stacking, a crucial interaction for charge transport in organic semiconductor films. The bromomethyl group serves as a key reactive site, allowing for the facile introduction of this naphthalene moiety into larger conjugated systems through various coupling reactions. This versatility makes it a potentially valuable, though not yet widely documented, building block for the synthesis of novel organic semiconductors. The cyano group can further influence the electronic properties of the resulting materials, often enhancing electron affinity which is beneficial for n-type semiconductors.

Table 1: Potential Contributions of 7-(Bromomethyl)-1-naphthonitrile Structural Features to Optoelectronic Materials

| Structural Feature | Potential Role in Optoelectronic Materials |

| Naphthalene Core | Provides a rigid and planar π-conjugated system, essential for charge transport. |

| Bromomethyl Group | Acts as a reactive handle for synthetic modifications and incorporation into larger molecules. |

| Cyano Group | Can enhance electron affinity, potentially leading to materials with n-type semiconducting properties. |

Building Block for Fluorescent Probes and Dyes

Naphthalene-based fluorophores are renowned for their high quantum yields and sensitivity to the local environment, making them ideal candidates for the development of fluorescent probes and dyes. wikimedia.org These tools are indispensable for a variety of applications, including bio-imaging and chemical sensing. The synthesis of such probes often involves the strategic functionalization of a core naphthalene structure.

The 7-(bromomethyl)-1-naphthonitrile scaffold is well-suited for this purpose. The reactive bromomethyl group allows for straightforward covalent attachment to recognition units, which are moieties designed to selectively interact with specific analytes such as metal ions or biomolecules. Upon binding of the analyte to the recognition unit, the photophysical properties of the naphthalene core can be modulated, leading to a detectable change in fluorescence (e.g., "turn-on" or "turn-off" response). The cyano group can also play a role in tuning the emission wavelength of the resulting dye. Although specific examples detailing the use of 7-(Bromomethyl)-1-naphthonitrile for this application are not prevalent in the literature, the fundamental principles of fluorescent probe design strongly suggest its potential as a valuable building block.

Role in the Synthesis of Conjugated Polymers and Macromolecules

Conjugated polymers are a class of macromolecules characterized by a backbone of alternating single and multiple bonds, which results in delocalized π-electrons and interesting electronic and optical properties. These materials are at the heart of technologies such as organic solar cells and printable electronics. The synthesis of well-defined conjugated polymers often relies on the polymerization of functionalized monomer units.

7-(Bromomethyl)-1-naphthonitrile can, in principle, serve as a monomer or a key intermediate in the synthesis of such polymers. The bromomethyl group can be converted into other functional groups suitable for polymerization reactions, such as vinyl or ethynyl (B1212043) groups. Alternatively, it can be used in polycondensation reactions. The incorporation of the 7-cyano-1-naphthylmethyl moiety into a polymer backbone would be expected to influence the resulting polymer's solubility, morphology, and electronic properties. The naphthalene unit would contribute to the polymer's rigidity and potential for ordered packing, while the cyano group would impact its electron affinity.

Intermediate in the Development of Catalytic Ligands and Metal Complexes

The design of ligands is a critical aspect of coordination chemistry and catalysis. Ligands are organic molecules that bind to a central metal atom to form a coordination complex, and their structure dictates the reactivity and selectivity of the resulting catalyst. Naphthalene-containing ligands have been explored for various catalytic applications.

The 7-(Bromomethyl)-1-naphthonitrile molecule can serve as a valuable intermediate in the synthesis of novel ligands. The bromomethyl group is a versatile handle for introducing the 7-cyano-1-naphthylmethyl group onto a ligand scaffold. For example, it can react with amines, phosphines, or other nucleophilic groups to form more complex ligand structures. The cyano group can also act as a coordinating group itself or be chemically transformed into other functionalities. The resulting metal complexes could find applications in a range of catalytic transformations, with the steric and electronic properties of the naphthalene ligand influencing the catalytic activity and selectivity.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 7 Bromomethyl 1 Naphthonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 7-(Bromomethyl)-1-naphthonitrile is expected to show distinct signals corresponding to the different types of protons in the molecule. The bromomethyl group (-CH₂Br) protons would appear as a characteristic singlet, as they have no adjacent protons to couple with. Due to the electron-withdrawing effects of the adjacent bromine atom and the naphthalene (B1677914) ring, this singlet is predicted to be in the downfield region, typically around 4.8-5.0 ppm. oregonstate.edulibretexts.org

The six aromatic protons on the naphthalene ring will produce a more complex series of multiplets in the range of approximately 7.5-8.5 ppm. The exact chemical shifts and coupling patterns are determined by their position relative to the electron-withdrawing nitrile group (-CN) and the bromomethyl group. Protons on the same ring as the nitrile group (H-2, H-3, H-4) and the proton peri to the nitrile group (H-8) are expected to be the most deshielded and thus appear furthest downfield. Analysis of analogous compounds like 1-(bromomethyl)naphthalene provides a basis for these predictions. chemicalbook.comnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for 7-(Bromomethyl)-1-naphthonitrile

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂Br | 4.9 | Singlet (s) |

| Aromatic H | 7.5 - 8.5 | Multiplets (m) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

A proton-decoupled ¹³C NMR spectrum of 7-(Bromomethyl)-1-naphthonitrile would display 12 distinct signals, one for each unique carbon atom in the molecule. The carbon of the nitrile group (-C≡N) is expected to appear in a characteristic range of 115-125 ppm. oregonstate.edu The bromomethyl carbon (-CH₂Br) would likely resonate around 30-35 ppm.

The ten carbons of the naphthalene skeleton will appear in the aromatic region (approximately 120-140 ppm). The chemical shifts are influenced by the attached substituents. The carbons directly bonded to the nitrile (C-1) and bromomethyl (C-7) groups, along with the other quaternary carbons (C-4a, C-8a), can be distinguished from the protonated carbons, often by their lower intensity. hw.ac.uk Data from related structures such as 1-naphthalenecarbonitrile and bromomethylnaphthalenes are instrumental in predicting these shifts. nih.govnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-(Bromomethyl)-1-naphthonitrile

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₂Br | 30 - 35 |

| -C ≡N | 115 - 125 |

| Aromatic C | 120 - 140 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 7-(Bromomethyl)-1-naphthonitrile, COSY would establish the connectivity between adjacent protons on the naphthalene rings, helping to trace the sequence of protons around each ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This allows for the direct assignment of the six protonated aromatic carbons. The -CH₂Br proton signal would correlate with the -CH₂Br carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. uky.edu It is crucial for identifying the placement of substituents and connecting different spin systems. Key expected correlations would include the signal from the -CH₂Br protons to the aromatic carbons C-6, C-7, and C-8, and correlations from aromatic protons to the nitrile carbon (C-1), definitively confirming the substitution pattern. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can help confirm assignments, for instance, by showing a spatial correlation between the bromomethyl protons and the aromatic proton at the C-6 and C-8 positions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For 7-(Bromomethyl)-1-naphthonitrile (C₁₂H₈BrN), High-Resolution Mass Spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the spectrum will show two peaks of nearly equal intensity for the molecular ion (M⁺) and M+2 peak, separated by two mass units. libretexts.org

The primary fragmentation pathway under electron impact (EI) ionization would involve the cleavage of the weakest bonds. The most probable fragmentations are the loss of a bromine radical (•Br) to form a stable naphthylmethyl-nitrile cation, or the loss of the entire bromomethyl radical (•CH₂Br) to form a naphthonitrile cation. miamioh.edu

Table 3: Predicted Key Mass Spectrometry Fragments for 7-(Bromomethyl)-1-naphthonitrile

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [C₁₂H₈BrN]⁺ (M⁺) | 245 | 247 | Molecular Ion |

| [C₁₂H₈N]⁺ | 166 | 166 | Loss of •CH₂Br |

| [C₁₁H₇N]⁺ | 153 | 153 | Naphthonitrile Cation (from rearrangement/further fragmentation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 7-(Bromomethyl)-1-naphthonitrile would be dominated by a few characteristic absorption bands. The most diagnostic peak is the stretching vibration of the nitrile (C≡N) triple bond. For aromatic nitriles, this absorption is typically sharp and of strong intensity, appearing in the range of 2220-2240 cm⁻¹. spectroscopyonline.com The conjugation with the aromatic naphthalene system slightly lowers the frequency compared to saturated nitriles. scribd.comjove.com

Other significant absorptions include:

Aromatic C-H stretching: Weak to medium bands appearing just above 3000 cm⁻¹.

Aromatic C=C stretching: Several medium to sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene ring. libretexts.org

CH₂ bending: A medium intensity band around 1450 cm⁻¹.

C-Br stretching: A strong absorption in the fingerprint region, typically between 500-650 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for 7-(Bromomethyl)-1-naphthonitrile

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | > 3000 | Medium |

| C≡N Stretch | Nitrile | 2220 - 2240 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-Br Stretch | Alkyl Bromide | 500 - 650 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for the absolute and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique is employed when a suitable single crystal of the compound can be grown.

By diffracting X-rays off the electron clouds of the atoms in the crystal lattice, a precise 3D map of the atomic positions can be generated. This analysis would provide definitive proof of the connectivity and constitution of 7-(Bromomethyl)-1-naphthonitrile, confirming the 1,7-substitution pattern on the naphthalene ring. Furthermore, it would yield highly accurate data on bond lengths, bond angles, and torsional angles within the molecule. It would also reveal how the molecules pack together in the crystal, including any intermolecular interactions. While crystal structures for the exact molecule may not be publicly available, analyses of closely related derivatives like 1,8-di(bromomethyl)naphthalene demonstrate the power of this technique to resolve steric interactions and conformational details in substituted naphthalenes. acs.orgacs.org The crystal structure of 1-naphthalenecarbonitrile also provides a reference for the geometry of the naphthonitrile moiety. nih.gov

Computational and Theoretical Investigations of 7 Bromomethyl 1 Naphthonitrile

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 7-(Bromomethyl)-1-naphthonitrile, DFT calculations could determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would also yield key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. This information is crucial for predicting the molecule's reactivity and kinetic stability.

Hypothetical Data Table: Optimized Geometric Parameters (DFT)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | Data not available |

| Bond Length | C-CN | Data not available |

| Bond Angle | C-C-Br | Data not available |

| Dihedral Angle | C-C-C-C (Naphthalene Ring) | Data not available |

Hypothetical Data Table: Calculated Electronic Properties (DFT)

| Property | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Ab initio methods, which are based on first principles without empirical parameters, could provide a more accurate description of the electronic structure of 7-(Bromomethyl)-1-naphthonitrile. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive, would offer a higher level of accuracy for properties such as electron correlation energies and refined molecular geometries. These high-level calculations would serve as a benchmark for results obtained from more computationally efficient methods like DFT.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential reaction pathways of a molecule.

For a reactive molecule like 7-(Bromomethyl)-1-naphthonitrile, which contains a reactive bromomethyl group, computational modeling could be used to study its participation in nucleophilic substitution reactions. By locating the transition state structures for proposed reaction mechanisms, researchers could understand the step-by-step process of bond breaking and formation. This analysis would reveal the geometry of the activated complex and provide insights into the steric and electronic factors that govern the reaction.

From the computed reaction pathways, detailed energy profiles could be constructed. These profiles would illustrate the relative energies of reactants, transition states, intermediates, and products. From this data, crucial kinetic parameters such as activation energies and reaction rate constants could be calculated using transition state theory. This would allow for a quantitative prediction of the reaction's feasibility and speed under different conditions.

Hypothetical Data Table: Calculated Activation Energies for a Nucleophilic Substitution Reaction

| Reaction Step | Activation Energy (kcal/mol) |

| Nucleophilic Attack | Data not available |

| Leaving Group Departure | Data not available |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics simulations would allow for the exploration of the conformational landscape of 7-(Bromomethyl)-1-naphthonitrile. By simulating the motion of the atoms over time, MD can reveal the preferred orientations of the bromomethyl group relative to the naphthalene (B1677914) ring. This is particularly important for understanding how the molecule's shape influences its interactions with other molecules or its packing in a solid state. The simulations would provide information on the flexibility of the molecule and the relative populations of different conformers.

Prediction of Spectroscopic Signatures and Reactivity Descriptors

Due to the absence of specific computational studies on 7-(Bromomethyl)-1-naphthonitrile in the public domain, no data for its predicted spectroscopic signatures (such as NMR, IR, or UV-Vis spectra) or its theoretical reactivity descriptors (including HOMO/LUMO energies, chemical hardness, and electrophilicity index) can be provided at this time. The generation of such data would necessitate a dedicated computational chemistry study involving the following steps:

Geometry Optimization: The three-dimensional structure of the molecule would first be optimized to find its most stable conformation, typically using a DFT method with an appropriate basis set.

Frequency Calculations: Following optimization, frequency calculations would be performed to predict the infrared (IR) spectrum and to confirm that the optimized structure corresponds to a true energy minimum.

NMR Shielding Calculations: The nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei would be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

Electronic Transition Calculations: Time-dependent DFT (TD-DFT) would be employed to predict the electronic absorption spectrum (UV-Vis), providing information on the electronic transitions within the molecule.

Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability.

Calculation of Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors could be derived, including:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Chemical Hardness (η): Calculated as (I - A) / 2

Chemical Softness (S): The reciprocal of chemical hardness (1 / η)

Electronegativity (χ): Calculated as (I + A) / 2

Electrophilicity Index (ω): Calculated as χ² / (2η)

Without a dedicated study to perform these calculations for 7-(Bromomethyl)-1-naphthonitrile, any presentation of data would be speculative and not based on scientific findings as per the instructions.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

Traditional methods for the synthesis of bromomethylated aromatic compounds often rely on reagents and conditions that are environmentally taxing. Future research will likely focus on creating more sustainable and efficient pathways to 7-(bromomethyl)-1-naphthonitrile and its analogs.

Key areas of development include:

Photochemical Bromination: Utilizing light as a reagent offers a green alternative to conventional methods. Photochemical bromination of the precursor, 7-methyl-1-naphthonitrile, in an aqueous biphasic system can minimize the use of hazardous organic solvents and allow for milder reaction conditions, potentially leading to higher purity products that may not require extensive purification scirp.orgscirp.org.

Metal-Free Synthesis: Transition metal catalysts, while effective, can be costly and pose challenges related to toxicity and removal from the final product. Developing modular, metal-free synthetic sequences from inexpensive starting materials like naphthalene (B1677914) represents a significant step towards more economical and sustainable production dergipark.org.trdergipark.org.trresearchgate.netbohrium.com. Such routes might involve multi-step sequences including Birch reduction, in-situ dichlorocarbene formation, and subsequent ring-opening bromination dergipark.org.trdergipark.org.trresearchgate.netbohrium.com.

Catalytic Approaches: Investigating solid catalysts for the regioselective bromination of naphthalene derivatives can offer improved control over isomer formation and easier catalyst separation and recycling researchgate.net. This approach could be adapted for the specific synthesis of the 7-substituted isomer.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Photochemical Bromination | Reduced solvent use, milder conditions, high purity products. | Optimization of light source, solvent system, and reaction time. |

| Metal-Free Synthesis | Lower cost, reduced toxicity, simplified purification. | Design of multi-step sequences from simple precursors. |

| Solid-State Catalysis | High regioselectivity, catalyst recyclability, process simplification. | Development of tailored solid catalysts for specific isomers. |

Exploration of Unprecedented Reactivity Patterns

The dual reactivity of 7-(bromomethyl)-1-naphthonitrile provides a rich platform for exploring novel chemical transformations beyond simple nucleophilic substitution at the benzylic position.

Future research could investigate:

Catalytic Cross-Coupling Reactions: The bromomethyl group is an excellent handle for various transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions using halogen-bridged methylnaphthyl palladium dimers as precursors could enable efficient carbon-carbon and carbon-heteroatom bond formations nih.gov.

Electron-Transfer Induced Reactions: The electrochemical reduction of bromomethylnaphthalene derivatives can induce cleavage of the carbon-bromine bond, forming a radical anion intermediate mdpi.com. This transient species can lead to the formation of novel dimeric structures through radical-radical coupling, opening pathways to unique binaphthyl compounds mdpi.com.

Skeletal Editing and Transmutation: Inspired by recent advances in synthetic chemistry, strategies could be developed to transmute the nitrogen atom of the nitrile group into a carbon atom nih.gov. Such skeletal editing, perhaps via Wittig-type reactions, would provide a novel entry into highly substituted naphthalene derivatives that are otherwise difficult to access nih.gov. This approach could transform isoquinoline-like precursors into naphthalene cores.

Expansion of Applications in Emerging Materials Technologies

The rigid, aromatic structure of the naphthalene core makes 7-(bromomethyl)-1-naphthonitrile an attractive precursor for advanced functional materials. Its derivatives have potential applications in organic electronics and polymer science.

Emerging opportunities include:

Organic Electronics: Naphthalene-based chalcones, synthesized from naphthalene precursors, have shown promise as fluorescent materials with potential applications in Organic Light-Emitting Diodes (OLEDs) and fluorescence-based sensors nih.gov. The functional handles on 7-(bromomethyl)-1-naphthonitrile allow for its incorporation into larger conjugated systems designed for specific optoelectronic properties.

High-Performance Polymers: The naphthalene unit can be incorporated into polymer backbones to enhance thermal stability, mechanical strength, and refractive index. The bromomethyl and nitrile groups offer versatile points for polymerization or post-polymerization modification.

Functional Dyes and Sensors: The naphthalene scaffold is a well-known chromophore. By chemically modifying the two functional groups, new derivatives can be designed as selective fluorescent or colorimetric sensors for ions or small molecules.

| Application Area | Potential Role of 7-(Bromomethyl)-1-naphthonitrile | Desired Properties of Derivatives |

| Organic Electronics (OLEDs) | Building block for emissive or charge-transport materials. | High quantum yield, tunable emission color, good charge mobility. |

| High-Performance Polymers | Monomer or cross-linking agent. | High thermal stability, high refractive index, mechanical robustness. |

| Chemical Sensors | Precursor for receptor molecules. | High selectivity and sensitivity, observable fluorescent or colorimetric response. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of 7-(bromomethyl)-1-naphthonitrile can be significantly enhanced by modern automation and flow chemistry techniques. These technologies offer improved safety, reproducibility, and scalability.

Enhanced Safety and Control: Bromination reactions can be hazardous on a large scale. Flow chemistry allows for the use of small reactor volumes, providing better control over reaction temperature and mixing, thus minimizing risks associated with exothermic processes.

Rapid Library Synthesis: Automated synthesis platforms can utilize 7-(bromomethyl)-1-naphthonitrile as a common intermediate to rapidly generate a library of derivatives. By systematically reacting it with a diverse set of nucleophiles or coupling partners, researchers can efficiently explore the structure-property relationships of new materials.

Scalability: Continuous flow processes can be scaled up more readily than batch reactions, facilitating the production of larger quantities of the compound or its derivatives for material science applications without extensive process re-development.

Computational Design of Advanced Derivatives with Tailored Properties

Computational chemistry provides powerful tools to predict the properties of molecules before they are synthesized, accelerating the discovery of new materials.

Predicting Optoelectronic Properties: Density Functional Theory (DFT) and other computational methods can be used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, absorption and emission spectra, and charge transfer characteristics of potential derivatives nih.gov. This allows for the in silico screening of candidates for applications in OLEDs or organic solar cells.

Guiding Synthetic Efforts: Computational modeling can help predict the reactivity and regioselectivity of reactions involving 7-(bromomethyl)-1-naphthonitrile, guiding the design of more efficient synthetic routes to complex target molecules.

Designing for Self-Assembly: Molecular dynamics simulations can predict how derivatives of 7-(bromomethyl)-1-naphthonitrile might interact and self-assemble in the solid state or in solution. This is crucial for designing materials with specific crystalline structures or for applications in molecular electronics and nanotechnology.

Q & A

Q. What synthetic methodologies are recommended for preparing 7-(Bromomethyl)-1-naphthonitrile?

A common approach involves bromination of 1-naphthonitrile derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions. Key steps include:

- Substrate Preparation : Ensure the naphthalene backbone is functionalized with a methyl group at the 7-position.

- Bromination : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions such as over-bromination .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high-purity yields.

- Validation : Confirm structure via H/C NMR and IR spectroscopy to verify the bromomethyl (-CHBr) and nitrile (-CN) groups .

Q. How should researchers characterize the structural and electronic properties of 7-(Bromomethyl)-1-naphthonitrile?

- Crystallography : Single-crystal X-ray diffraction provides precise bond lengths and angles, critical for understanding steric effects of the bromomethyl group .

- Spectroscopy : F NMR (if fluorinated analogs are synthesized) and UV-Vis spectroscopy can elucidate electronic transitions influenced by the nitrile group .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for Br-containing species .

Q. What safety protocols are essential for handling 7-(Bromomethyl)-1-naphthonitrile?

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid proximity to oxidizing agents (e.g., peroxides) due to bromine’s reactivity .

- Exposure Mitigation : Use fume hoods, nitrile gloves, and lab coats. Monitor air quality for bromine vapors, which can cause respiratory irritation .

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal in halogenated waste streams .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic and computational data for 7-(Bromomethyl)-1-naphthonitrile?

- Triangulation : Cross-validate NMR chemical shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to identify discrepancies arising from solvent effects or conformational flexibility .

- Dynamic NMR : For temperature-dependent spectral changes, analyze rotational barriers of the bromomethyl group to explain peak splitting anomalies .

- Crystallographic Refinement : Compare experimental X-ray data with computational crystal packing predictions to resolve steric vs. electronic contributions to molecular geometry .

Q. What experimental strategies optimize the reactivity of 7-(Bromomethyl)-1-naphthonitrile in cross-coupling reactions?

- Catalyst Screening : Test palladium (e.g., Pd(PPh)) and nickel catalysts for Suzuki-Miyaura couplings, noting that electron-withdrawing nitrile groups may require ligand optimization (e.g., SPhos) to enhance oxidative addition .

- Kinetic Profiling : Use in situ IR or GC-MS to monitor reaction progress and identify intermediates. Adjust solvent polarity (e.g., DMF vs. THF) to stabilize charged transition states .

- Byproduct Analysis : Characterize debromination products via LC-MS to mitigate undesired pathways .

Q. How can computational models predict the environmental toxicity of 7-(Bromomethyl)-1-naphthonitrile?

- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP (lipophilicity) and molecular volume to estimate bioaccumulation potential .

- Molecular Dynamics : Simulate interactions with biological macromolecules (e.g., cytochrome P450 enzymes) to predict metabolic pathways and toxic metabolites .

- Ecotoxicology Assays : Validate predictions with in vitro assays (e.g., zebrafish embryo toxicity tests) to correlate computational data with experimental LC values .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.